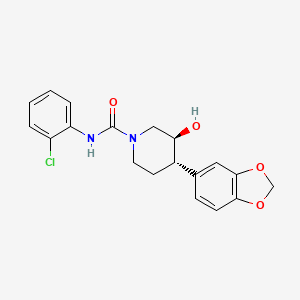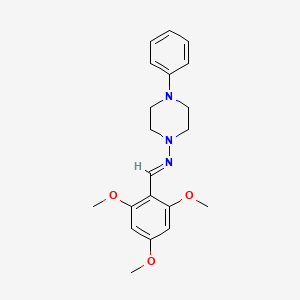![molecular formula C16H16ClNOS B3911115 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3911115.png)
3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
Vue d'ensemble
Description
3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as CMETB, is a synthetic compound that has been widely used in scientific research. It is a member of the benzamide family, which is known for its diverse biological activities. CMETB has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide inhibits the PI3K/Akt/mTOR pathway by suppressing the phosphorylation of Akt and mTOR, which leads to the inhibition of cell cycle progression and induction of apoptosis. 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide also inhibits the MAPK/ERK pathway by suppressing the phosphorylation of ERK, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its potent anticancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. One area of research is the development of new formulations of 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. Finally, there is a need for further studies on the safety and toxicity of 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in animal models, which will be important for the development of clinical trials in humans.
Conclusion:
In conclusion, 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a synthetic compound that has shown promise as a potential anticancer agent. It exhibits potent anticancer activity by targeting multiple signaling pathways involved in cancer cell growth and survival. 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide also exhibits anti-inflammatory and neuroprotective effects. While there are some limitations to using 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments, there are several future directions for research that could lead to the development of new cancer therapies.
Applications De Recherche Scientifique
3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition to its anticancer activity, 3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
3-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-5-7-15(8-6-12)20-10-9-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWYQOGEYVIFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)


![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B3911058.png)
![3-chloro-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911066.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3911079.png)



![3-[(3-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3911107.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B3911119.png)
![3-[(cycloheptylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3911141.png)
![N-[(5-bromo-2-thienyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B3911145.png)
![N-[(2S*,4R*,6R*)-2-[(benzyloxy)methyl]-6-(4-fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3911148.png)